1-Methyl-3-(2-methylcyclohexyl)benzene

Description

Historical Context and Discovery

The historical development of 1-Methyl-3-(2-methylcyclohexyl)benzene traces its origins to the broader study of alkylbenzene compounds, which emerged as a significant class of chemical compounds during the twentieth century. Alkylbenzenes, defined as chemical compounds containing a monocyclic aromatic ring attached to one or more saturated hydrocarbon chains, have been recognized as derivatives of benzene where hydrogen atoms are systematically replaced by alkyl groups. The general formula for alkylbenzenes, represented as CnH2n-6, encompasses a vast array of compounds including the specific structure under investigation.

The compound 1-Methyl-3-(2-methylcyclohexyl)benzene was first catalogued in chemical databases with the Chemical Abstracts Service number 93536-68-6, establishing its unique identity within the chemical literature. The systematic study of such compounds gained momentum during the mid-to-late twentieth century as synthetic organic chemistry methodologies advanced, enabling researchers to synthesize and characterize increasingly complex molecular structures. The development of modern analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, facilitated the precise structural determination and characterization of these compounds.

Research into cyclohexyl-substituted benzene derivatives has been particularly influenced by the understanding of cyclohexane conformational dynamics. Historical studies of methylcyclohexane, a related compound, demonstrated that such monosubstituted cyclohexanes rapidly interconvert between chair conformers, with the lowest energy form occurring when methyl groups occupy equatorial positions. This fundamental understanding of cyclohexane stereochemistry provided the theoretical foundation for comprehending the behavior of more complex derivatives like 1-Methyl-3-(2-methylcyclohexyl)benzene.

Nomenclature and Structural Classification

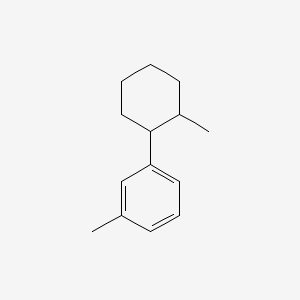

The systematic nomenclature of 1-Methyl-3-(2-methylcyclohexyl)benzene follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular architecture. The compound name indicates a benzene ring bearing two distinct substituents: a methyl group at position 1 and a 2-methylcyclohexyl group at position 3. This nomenclature system ensures unambiguous identification of the compound's structural features and distinguishes it from its numerous isomeric variants.

Structurally, the compound belongs to the broader classification of alkylbenzenes, specifically representing a disubstituted benzene derivative. The molecular architecture consists of a central benzene ring (C6H5) with two substituents positioned in a meta-relationship (1,3-substitution pattern). The primary substituent is a simple methyl group (-CH3), while the secondary substituent is a more complex 2-methylcyclohexyl moiety (-C6H10CH3).

The compound exhibits significant stereochemical complexity due to the presence of the cyclohexyl ring system. The 2-methylcyclohexyl substituent can exist in multiple conformational states, with the cyclohexane ring adopting chair conformations where the methyl group can occupy either axial or equatorial positions. This conformational flexibility contributes to the compound's dynamic structural behavior and influences its physical and chemical properties.

Research Significance and Academic Relevance

The research significance of 1-Methyl-3-(2-methylcyclohexyl)benzene extends across multiple domains of chemical science, particularly in the fields of synthetic organic chemistry, stereochemistry, and material science applications. The compound serves as an important model system for understanding the behavior of complex alkylbenzene derivatives and their potential utility in various synthetic pathways. Academic interest in this compound stems from its unique structural features that combine aromatic and aliphatic components, creating opportunities for diverse chemical transformations and applications.

In the context of synthetic organic chemistry research, compounds of this structural class have demonstrated utility as intermediates in photoredox synthesis reactions. Recent academic literature has documented the successful synthesis of related alkyne-containing derivatives through visible-light photoredox methodologies, indicating the potential for 1-Methyl-3-(2-methylcyclohexyl)benzene to serve as a synthetic precursor or model compound in similar transformations. These synthetic applications highlight the compound's relevance in contemporary organic synthesis research, particularly in developing sustainable and efficient synthetic methodologies.

The academic relevance of this compound is further enhanced by its role in understanding conformational dynamics and stereochemical behavior in complex molecular systems. The presence of both aromatic and cyclohexyl components provides researchers with opportunities to investigate the interplay between different structural motifs and their influence on molecular properties. This makes the compound valuable for theoretical and computational chemistry studies aimed at predicting and understanding the behavior of similar molecular systems.

Industrial applications of alkylbenzenes have historically focused on their use as raw materials in synthetic sulfonate detergent production, where they serve as precursors for household products including soaps, shampoos, and laundry detergents. While specific industrial applications of 1-Methyl-3-(2-methylcyclohexyl)benzene have not been extensively documented, its structural similarity to commercially relevant alkylbenzenes suggests potential utility in related applications. The compound's unique substitution pattern may offer advantages in developing specialized chemical products or serving as a building block for more complex molecular architectures.

Contemporary research interest in this compound also reflects broader trends in chemical science toward understanding structure-property relationships in organic molecules. The specific substitution pattern and stereochemical features of 1-Methyl-3-(2-methylcyclohexyl)benzene provide valuable insights into how molecular structure influences physical properties, reactivity patterns, and potential applications. This fundamental understanding contributes to the broader goal of rational molecular design in chemical research and development.

Properties

IUPAC Name |

1-methyl-3-(2-methylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTPJXYXCVTOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

- 1-Methylbenzene (toluene) or derivatives thereof

- 2-Methylcyclohexyl halide (e.g., bromide or chloride)

-

- Aluminum chloride (AlCl3) or other Lewis acids to activate the halide and promote electrophilic substitution on the aromatic ring.

-

- Typically carried out under anhydrous conditions to prevent catalyst deactivation.

- Controlled temperature to optimize yield and selectivity.

Mechanistic Insights

The Lewis acid catalyst coordinates with the halide, generating a more electrophilic alkylating species. This species then attacks the aromatic ring of methylbenzene at the meta position relative to the methyl group, resulting in 1-Methyl-3-(2-methylcyclohexyl)benzene. The methyl substituent directs the incoming group to the meta position due to steric and electronic effects.

Yield and Purity Considerations

- The use of strong Lewis acids enhances reaction efficiency but requires careful control to avoid polyalkylation or rearrangement side reactions.

- Purification typically involves distillation or chromatographic techniques to isolate the target compound with high purity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C14H20 |

| Molecular Weight | 188.31 g/mol |

| CAS Number | 93536-68-6 |

| Starting Materials | 1-Methylbenzene, 2-Methylcyclohexyl halide |

| Catalyst | Aluminum chloride (AlCl3) or other Lewis acids |

| Reaction Type | Electrophilic aromatic alkylation |

| Typical Conditions | Anhydrous, controlled temperature |

| Purification Methods | Distillation, chromatography |

| Reported Yield | Variable; dependent on catalyst and conditions |

Research Findings and Notes

- The alkylation method is well-established for synthesizing alkyl-substituted benzenes and is applicable to 1-Methyl-3-(2-methylcyclohexyl)benzene with suitable optimization.

- There is limited direct literature on alternative synthetic routes or catalytic systems specifically for this compound, indicating the alkylation approach remains the primary method.

- The compound is mainly used as an intermediate in chemical synthesis, with potential applications in producing plastics, dyes, and pharmaceuticals, although detailed application data is sparse.

- Safety protocols recommend standard organic chemical handling procedures, including protective gloves, eye protection, and adequate ventilation.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield the corresponding alkanes.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Scientific Research Applications

1-Methyl-3-(2-methylcyclohexyl)benzene has several notable applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potential applications in pharmaceuticals and materials science.

Research indicates that 1-Methyl-3-(2-methylcyclohexyl)benzene may exhibit significant biological activities:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects: The compound may modulate cytokine production, potentially reducing inflammation.

- Antioxidant Activity: Its structure may enhance free radical scavenging capabilities, contributing to its antioxidant properties.

Case Studies:

- Cell Viability Assays: In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent. For example, it demonstrated cytotoxic effects on MDA-MB-231 breast cancer cells at concentrations above 10 μM.

- In Vivo Studies: Animal models have been used to assess the efficacy of this compound in reducing tumor growth. Treatment resulted in significant tumor size reduction compared to controls.

- Mechanistic Insights: Investigations revealed that it may induce apoptosis via caspase activation pathways.

Industrial Applications

1-Methyl-3-(2-methylcyclohexyl)benzene is also utilized in various industrial sectors:

- Fragrance Industry: It is employed as an aroma ingredient due to its pleasant scent profile, enhancing products like perfumes and cosmetics.

- Polymer Production: The compound is used as an intermediate in the synthesis of specialty polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylcyclohexyl)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring.

Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Interaction with Biological Molecules: In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of 1-Methyl-3-(2-methylcyclohexyl)benzene and Analogues

Physical and Chemical Properties

Boiling Point and Solubility :

- The 2-methylcyclohexyl group in the target compound increases molecular weight (MW ~ 202.3 g/mol) and hydrophobicity compared to isopropyl analogues (e.g., 1-methyl-3-isopropylbenzene, MW ~ 148.2 g/mol). This results in higher boiling points and lower solubility in polar solvents.

- Cyclohexyl derivatives exhibit greater rigidity than linear or branched alkyl chains, influencing crystallization behavior .

Chemical Reactivity :

- The electron-donating inductive effect of the cyclohexyl group directs electrophilic substitution to the para position of the benzene ring. However, steric hindrance from the 2-methylcyclohexyl group may reduce reaction rates compared to less bulky substituents like isopropyl .

- In contrast, benzyl-substituted analogues (e.g., 1-methyl-3-(phenylmethyl)benzene) show enhanced stability due to aromatic conjugation but lower reactivity in alkylation reactions .

Biological Activity

1-Methyl-3-(2-methylcyclohexyl)benzene, also known by its CAS number 93536-68-6, is an organic compound derived from benzene. Its molecular formula is C₁₄H₂₀, featuring a methyl group and a 2-methylcyclohexyl group attached to the benzene ring. This compound is primarily studied for its potential biological activity and applications in various scientific fields.

Synthesis

The synthesis of 1-Methyl-3-(2-methylcyclohexyl)benzene typically involves Friedel-Crafts alkylation , where benzene reacts with 2-methylcyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction occurs under controlled temperatures and anhydrous conditions to optimize yield and purity. Industrial methods replicate this process on a larger scale, employing high-purity reagents and advanced purification techniques such as distillation or recrystallization .

1-Methyl-3-(2-methylcyclohexyl)benzene exhibits biological activity primarily through its interaction with various molecular targets. Key mechanisms include:

- Electrophilic Aromatic Substitution : The compound's benzene ring can undergo substitution reactions, where electrophiles replace hydrogen atoms, potentially altering the compound's biological properties.

- Redox Reactions : The compound can participate in oxidation and reduction reactions, affecting its chemical structure and biological interactions.

- Interaction with Biological Molecules : It may interact with enzymes, receptors, or other biomolecules, influencing their activity and function .

Case Studies

- Toxicological Assessment : A study investigated the toxicity of various aromatic compounds, including derivatives similar to 1-Methyl-3-(2-methylcyclohexyl)benzene. Results indicated that such compounds could exhibit cytotoxic effects on human cell lines, emphasizing the need for further research into their safety profiles .

- Pharmacological Applications : Preliminary research suggests that compounds with similar structures may influence metabolic pathways in human cells. For instance, studies have shown that certain methyl-substituted benzenes can modulate enzyme activity related to drug metabolism .

Potential Applications

1-Methyl-3-(2-methylcyclohexyl)benzene holds promise for various applications:

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic compounds.

- Pharmaceutical Development : The compound may be explored for potential drug development due to its interaction with biological systems.

- Industrial Uses : It is utilized in producing specialty chemicals and materials with specific properties .

Data Table: Summary of Biological Activity Studies

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(2-methylcyclohexyl)benzene, and how can purity be ensured post-synthesis?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or cyclohexylation of toluene derivatives. Key steps include:

- Use of Lewis acids (e.g., AlCl₃) to catalyze alkylation .

- Purification via fractional distillation or preparative GC to isolate isomers, as described for structurally similar compounds like m-cymene (1-methyl-3-(1-methylethyl)benzene) .

- Purity validation using GC-MS with retention time matching reference standards (e.g., NIST data ).

Q. How can spectroscopic methods differentiate 1-methyl-3-(2-methylcyclohexyl)benzene from its structural analogs?

Methodological Answer:

- NMR : Distinct signals for methyl groups on the cyclohexyl moiety (δ 1.2–1.8 ppm) and aromatic protons (δ 6.8–7.2 ppm). Compare with NIST’s reference spectra for analogous compounds .

- Mass Spectrometry : Base peak at m/z 160 (molecular ion) and fragmentation patterns reflecting cyclohexyl cleavage .

- IR : Absence of carbonyl or hydroxyl peaks confirms hydrocarbon structure .

Q. What protocols are recommended for isolating this compound from natural product matrices?

Methodological Answer:

- Extraction : Use non-polar solvents (e.g., hexane) via Soxhlet extraction.

- Detection : LC-MS/MS-QTOF with parameters: mass error ≤5 ppm, isotope match ≤6 ppm, and fragment match ≥1 .

- Validation : Cross-reference with databases like EPA/NIH Mass Spectral Library .

Advanced Research Questions

Q. How can researchers validate analytical data for 1-methyl-3-(2-methylcyclohexyl)benzene in complex mixtures?

Methodological Answer: Adhere to stringent criteria:

| Parameter | Threshold | Reference |

|---|---|---|

| Mass Error | ≤5 ppm | |

| Isotope Match (RMS) | ≤6 ppm | |

| Fragment Match | ≥1 diagnostic fragment | |

| Use tools like GNPS or NIST MS Search for spectral matching . |

Q. What thermodynamic properties are critical for modeling its behavior in high-temperature reactions?

Methodological Answer: Key properties from NIST:

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔcH° (liquid) | -5857.30 ± 1.00 | kJ/mol | |

| Vapor Pressure (209 K) | 3.69×10⁻⁵ | kPa | |

| ΔfG° | 133.66 | kJ/mol | |

| These data inform reaction equilibria and volatility predictions . |

Q. How do reaction conditions influence the stereochemical outcomes of derivatives?

Methodological Answer:

Q. What chromatographic parameters optimize separation in GC-MS analysis?

Methodological Answer: Based on dynamic headspace SPME-GC-qMSD studies :

Q. What strategies address contradictions in reported thermodynamic data (e.g., ΔcH°)?

Methodological Answer:

- Source Evaluation : Prioritize peer-reviewed datasets (e.g., NIST ) over computational estimates.

- Experimental Replication : Use bomb calorimetry under controlled conditions to verify combustion values .

Q. How can bioactivity studies be designed for derivatives of this compound?

Methodological Answer:

Q. What advanced techniques resolve stereochemical ambiguities in cyclohexyl-substituted aromatics?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.